Desamino Glufosinate-d3
CAS No.: 1794938-71-8
Cat. No.: VC0122603
Molecular Formula: C5H11O4P
Molecular Weight: 169.131
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1794938-71-8 |
|---|---|
| Molecular Formula | C5H11O4P |
| Molecular Weight | 169.131 |
| IUPAC Name | 4-[hydroxy(trideuteriomethyl)phosphoryl]butanoic acid |
| Standard InChI | InChI=1S/C5H11O4P/c1-10(8,9)4-2-3-5(6)7/h2-4H2,1H3,(H,6,7)(H,8,9)/i1D3 |
| Standard InChI Key | AKAIYXRPMRQJCA-FIBGUPNXSA-N |
| SMILES | CP(=O)(CCCC(=O)O)O |
Introduction
Chemical Structure and Properties
Desamino Glufosinate-d3 represents a modified version of glufosinate where three hydrogen atoms have been replaced with deuterium (heavy hydrogen) isotopes. This structural modification maintains the compound's chemical properties while altering its mass, enabling differentiation during analytical procedures.
Basic Identification Data
The compound's fundamental properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1794938-71-8 |
| Molecular Formula | C5H8D3O4P |
| Molecular Weight | 169.13 g/mol |
| IUPAC Name | 4-[hydroxy(trideuteriomethyl)phosphoryl]butanoic acid |
| Physical State | Neat (standard form) |
| Purity | >95% (HPLC) |
Structural Representations
The molecular structure of Desamino Glufosinate-d3 can be represented through various notations:
SMILES Notation: C(CCC(O)=O)P(C([2H])([2H])[2H])(=O)O
InChI Representation: InChI=1S/C5H11O4P/c1-10(8,9)4-2-3-5(6)7/h2-4H2,1H3,(H,6,7)(H,8,9)/i1D3
Standard InChIKey: AKAIYXRPMRQJCA-FIBGUPNXSA-N
The compound contains a phosphoryl group with three deuterium atoms attached to a carbon (trideuteriomethyl), connected to a butanoic acid chain. This structure exhibits distinctive chemical behavior while maintaining spectroscopic properties ideal for analytical applications.
Synthesis and Production
Synthetic Pathways
Desamino Glufosinate-d3 is synthesized from glufosinate-ammonium through specific chemical modifications that incorporate deuterium atoms into the molecular structure. The synthesis typically involves reactions with deuterated reagents under controlled conditions.
Production Methods
One common synthesis approach involves:
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Starting with 3-methyl n-butoxy phosphono propionaldehyde
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Reacting with acetic acid, isonitrile, and ammonia in appropriate solvent
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Performing hydrolysis to yield glufosinate-ammonium
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Introducing deuterium through specialized exchange reactions
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Purifying to isolate the deuterated compound
This optimized process avoids toxic reagents like sodium cyanide, improving both yield and safety profiles in production settings.
Chemical Reactivity
Characteristic Reactions
Desamino Glufosinate-d3, like other phosphonic acid derivatives, can participate in several chemical reactions:
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Esterification reactions with alcohols
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Condensation reactions with appropriate nucleophiles
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Oxidation and reduction reactions under specific conditions
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Substitution reactions with various reagents
These reactions are essential for modifying the compound for specific analytical applications or synthesizing structurally related compounds for comparative studies.
Stability Considerations
The presence of deuterium isotopes enhances the compound's stability during analytical procedures. The carbon-deuterium bonds are slightly stronger than carbon-hydrogen bonds, resulting in a kinetic isotope effect that can be leveraged in certain analytical contexts. This property makes Desamino Glufosinate-d3 particularly suitable as an internal standard in quantitative analysis.
Biological Mechanism and Effects
Mechanism of Action
Desamino Glufosinate-d3 shares its mechanism of action with non-deuterated glufosinate compounds. It functions primarily by:
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Inhibiting glutamine synthetase enzymes (GS1 and GS2)
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Preventing the conversion of glutamate and ammonia into glutamine
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Causing accumulation of ammonia in biological systems
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Disrupting nitrogen metabolism within cells
This inhibitory effect on crucial metabolic pathways explains the biological activity of the parent compound in various systems.
Compared to Non-Deuterated Analogs
Analytical Applications
Role as Internal Standard
The primary application of Desamino Glufosinate-d3 is as an internal standard in analytical chemistry, particularly for:
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Quantitative analysis of glufosinate concentrations in environmental samples
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Mass spectrometry-based detection and quantification protocols
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Method validation and quality control in analytical laboratories
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Calibration curves for accurate quantification
Environmental Monitoring
Desamino Glufosinate-d3 facilitates environmental monitoring through:
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Enabling traceable detection in complex matrices using mass spectrometry
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Supporting risk assessment of herbicide usage in agricultural settings
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Providing internal standardization for measuring residual glufosinate in soil, water, and plant samples
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Enhancing detection limits for environmental analysis
These applications make it a valuable tool in environmental science and regulatory compliance monitoring.
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